2-(4-Acetyl-phenoxy)-2-methyl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

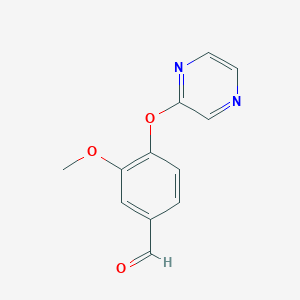

“2-(4-Acetyl-phenoxy)-2-methyl-propionic acid”, also known as Propanoic acid, is a compound with the molecular formula C12H14O4 and a molecular weight of 222.241 . It is also referred to by other synonyms such as “2-(4-Acetylphenoxy)-2-methylpropanoic acid” and has a CAS Number of 52179-07-4 .

Synthesis Analysis

The compound is used as a cleavable Ozogamicin linker in the synthesis of Ozogamicin, an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) .Molecular Structure Analysis

The molecular structure of this compound has been analyzed and documented in various studies . The crystal structure of a compound containing this molecule was published in the journal Zeitschrift für Kristallographie .Scientific Research Applications

Technical Improvements in Synthesis

A technical improvement for synthesizing an intermediate of phenoxy-carboxylic herbicides, R-(+)-2-(4-hydroxyphenoxy)-propionic acid, from 4-acetylphenol highlights the relevance of 2-(4-Acetyl-phenoxy)-2-methyl-propionic acid in the production of agricultural chemicals. The process involves alkylation, hydrolysis, oxidation, and resolution, achieving a total yield of 48.2% and is characterized by ~1H NMR, IR, and MS, demonstrating the compound's role in synthesizing herbicide intermediates (Shen Yong-cun, 2006).

Synthesis of Related Compounds

Another study focuses on synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, starting from 2-(4-hydroxyphenyl)acetic acid, demonstrating the flexibility of the acetyl-phenoxy-propionic acid framework for producing various pharmacologically relevant molecules. This synthesis pathway involves condensation and reaction with acetone, chloroform, and NaOH, yielding a final product confirmed by IR, 1HNmR, and MS, with an overall yield of about 38% (Zhang Dan-shen, 2009).

Herbicide Efficacy and Mechanism

Research into the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors provides insight into the enantiomeric selectivity and the active conformation of R-2-phenoxypropionic acid derivatives. This work underscores the critical placement of the carboxylate relative to the phenyl group for herbicidal activity, contributing to a deeper understanding of the mechanism of action of these compounds (J. A. Turner & D. Pernich, 2002).

Environmental Impact and Detection

The development of sensitive and accurate methods for determining phenoxy herbicides in water samples, including those related to this compound, addresses environmental concerns. Techniques like phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis highlight the importance of monitoring and managing the environmental presence of these compounds, offering an enrichment factor of 288-fold for catalyzed over non-catalyzed procedure (A. Nuhu et al., 2012).

Mechanism of Action

Safety and Hazards

properties

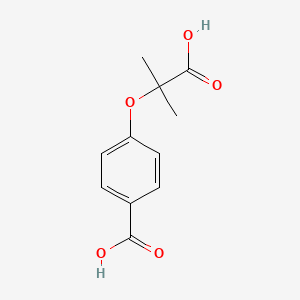

IUPAC Name |

4-(2-carboxypropan-2-yloxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-11(2,10(14)15)16-8-5-3-7(4-6-8)9(12)13/h3-6H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZWXGQPYMGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2779347.png)

![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2779348.png)

![N-(1-cyanocyclopentyl)-2-[3-(5-methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2779353.png)

![N-(4-(pyridin-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2779354.png)

![5-ethoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2779355.png)

![N-(2,4-difluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2779361.png)

![2-(4-ethoxyphenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2779362.png)